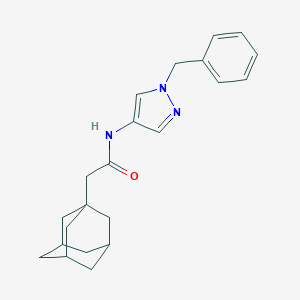
N-(3,4-dimethylphenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, commonly known as DMNPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPY is a pyrazole-based compound that is widely used in the synthesis of other organic compounds. It has also shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and various other applications.
Mécanisme D'action
DMNPY has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.
Biochemical and Physiological Effects:
DMNPY has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. DMNPY has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, DMNPY has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DMNPY has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also shown promising results in various scientific research applications, including the development of new materials for organic electronics and the synthesis of fluorescent probes for the detection of metal ions. However, DMNPY has certain limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on DMNPY. One potential direction is the development of new pyrazole-based compounds for use in medicinal chemistry. DMNPY has shown potential as a building block for the synthesis of these compounds, which could have applications in the treatment of various diseases. Another potential direction is the development of new materials for organic electronics using DMNPY. DMNPY has shown promise in this area, and further research could lead to the development of new materials with improved properties. Additionally, further studies are needed to determine the safety and efficacy of DMNPY in humans, which could lead to its potential use as a therapeutic agent.
Méthodes De Synthèse
DMNPY can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl 4-nitro-1H-pyrazole-5-carboxylate in the presence of a base. The resulting product is then subjected to acid hydrolysis to obtain DMNPY. Other methods of synthesis include the reaction of 3,4-dimethylphenylhydrazine with ethyl 4-chloro-1H-pyrazole-5-carboxylate followed by nitration and reduction.
Applications De Recherche Scientifique
DMNPY has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other organic compounds, including pyrazole-based compounds, which have shown potential applications in medicinal chemistry. DMNPY has also been used in the synthesis of fluorescent probes for the detection of metal ions and in the development of new materials for organic electronics.
Propriétés
Formule moléculaire |
C14H16N4O3 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-4-17-13(12(8-15-17)18(20)21)14(19)16-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,16,19) |
Clé InChI |
UPBRBMORNCTMLH-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C)C |
SMILES canonique |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C)C |
Solubilité |
33.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)